molecular formula C13H23NO3 B2695717 Tert-butyl 4-formyl-2,2,4-trimethylpyrrolidine-1-carboxylate CAS No. 2460749-97-5

Tert-butyl 4-formyl-2,2,4-trimethylpyrrolidine-1-carboxylate

Cat. No. B2695717
CAS RN: 2460749-97-5
M. Wt: 241.331
InChI Key: RCVLNBFDXITWAI-UHFFFAOYSA-N
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Description

Tert-butyl 4-formyl-2,2,4-trimethylpyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 2460749-97-5 . It has a molecular weight of 241.33 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H23NO3/c1-11(2,3)17-10(16)14-8-13(6,9-15)7-12(14,4)5/h9H,7-8H2,1-6H3 . This code represents the structure of the molecule.

Scientific Research Applications

Synthesis of N-Boc Protected Oxazolidines

Researchers have developed a simple and efficient protocol for the synthesis of N-Boc protected oxazolidines, utilizing L-Serine as a chiral starting material. This process includes the protection of the amino terminal of L-serine with Boc2O and cyclization to achieve the desired product, with applications in the synthesis of medicinally significant candidates. The retention of stereochemistry in the final product was confirmed through various analytical methods, highlighting its importance as a synthetic precursor (S. Khadse, P. Chaudhari, 2015).

Anticancer Drug Synthesis

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is identified as a crucial intermediate in the synthesis of small molecule anticancer drugs. A high-yield synthetic method for this compound has been established, which is critical for developing and optimizing anti-tumor inhibitors with potential applications in overcoming drug resistance in cancer therapy (Binliang Zhang et al., 2018).

Palladium-Catalyzed Multicomponent Reactions

In a study exploring palladium-catalyzed three-component reactions, tert-butyl 4-formyl-2,2,4-trimethylpyrrolidine-1-carboxylate played a role in forming polysubstituted aminopyrroles. This reaction pathway demonstrates the compound's utility in synthesizing complex organic structures, potentially useful in pharmaceuticals and materials science (Guanyinsheng Qiu et al., 2017).

Chiral Auxiliary and Synthetic Intermediate Applications

Another research focus is the synthesis and application of chiral auxiliaries and intermediates for the enantioselective synthesis of complex molecules. Studies have demonstrated the use of tert-butyl 4-formyl-2,2,4-trimethylpyrrolidine-1-carboxylate derivatives in the stereoselective synthesis of amino acids and peptides, crucial for developing pharmaceuticals and studying biological processes (A. Studer et al., 1995).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

tert-butyl 4-formyl-2,2,4-trimethylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-11(2,3)17-10(16)14-8-13(6,9-15)7-12(14,4)5/h9H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVLNBFDXITWAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1C(=O)OC(C)(C)C)(C)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-formyl-2,2,4-trimethylpyrrolidine-1-carboxylate

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